molecular formula C23H20ClN3O2 B11558435 N-({N'-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11558435
M. Wt: 405.9 g/mol
InChI Key: LYKNLXLRRGXHBV-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinecarbonyl moiety, and a diphenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 3-chlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its hydrazinecarbonyl and diphenylacetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
  • N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
  • N-({N’-[(E)-(3,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Uniqueness

N-({N’-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20ClN3O2/c24-20-13-7-8-17(14-20)15-26-27-21(28)16-25-23(29)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,22H,16H2,(H,25,29)(H,27,28)/b26-15+

InChI Key

LYKNLXLRRGXHBV-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.